molecular formula C9H9ClHgO2 B14718481 Chloro[3-(ethoxycarbonyl)phenyl]mercury CAS No. 22009-64-9

Chloro[3-(ethoxycarbonyl)phenyl]mercury

Cat. No.: B14718481
CAS No.: 22009-64-9
M. Wt: 385.21 g/mol
InChI Key: OZAAECVJDDLTDA-UHFFFAOYSA-M
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Description

Chloro[3-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[3-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 3-(ethoxycarbonyl)phenylboronic acid with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:

  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours
  • Solvent: Tetrahydrofuran (THF)
  • Inert atmosphere: Nitrogen or argon

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloro[3-(ethoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), and phosphines (R₃P) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with thiols can produce thiol-substituted organomercury compounds.

Scientific Research Applications

Chloro[3-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Chloro[3-(ethoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved include:

    Covalent bonding: Formation of covalent bonds with thiol groups in proteins.

    Inhibition: Inhibition of enzyme activity by binding to active sites.

    Disruption: Disruption of cellular processes by interacting with key biomolecules.

Comparison with Similar Compounds

Chloro[3-(ethoxycarbonyl)phenyl]mercury can be compared with other organomercury compounds such as:

    Methylmercury: Known for its neurotoxicity and environmental impact.

    Phenylmercury acetate: Used as a fungicide and antiseptic.

    Dimethylmercury: Highly toxic and used in research as a reference compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Its ethoxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Conclusion

This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing study and exploration.

Properties

CAS No.

22009-64-9

Molecular Formula

C9H9ClHgO2

Molecular Weight

385.21 g/mol

IUPAC Name

chloro-(3-ethoxycarbonylphenyl)mercury

InChI

InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q;;+1/p-1

InChI Key

OZAAECVJDDLTDA-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[Hg]Cl

Origin of Product

United States

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